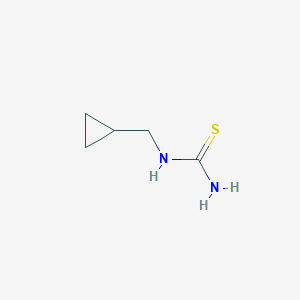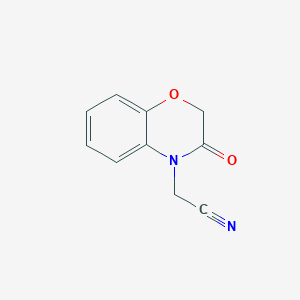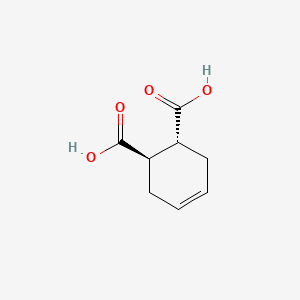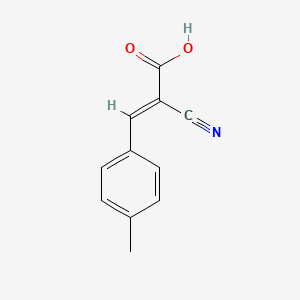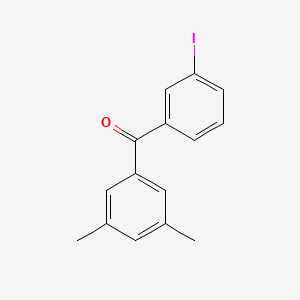
3,5-Dimethyl-3'-iodobenzophenone
Descripción general
Descripción
3,5-Dimethyl-3’-iodobenzophenone is a chemical compound that belongs to the class of benzophenones. It is characterized by the presence of two benzene rings connected by a carbonyl group, with methyl groups at the 3 and 5 positions on one ring and an iodine atom at the 3’ position on the other ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-3’-iodobenzophenone is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-3’-iodobenzophenone typically involves the iodination of 3,5-dimethylbenzophenone. One common method is the Sandmeyer reaction, where 3,5-dimethylbenzophenone is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the 3’ position .
Industrial Production Methods
For industrial production, the process may involve the use of halogenated hydrocarbon catalysts such as methyl iodide or n-bromobutane. These catalysts are premixed with 3,5,5-trimethyl-2-cyclohexene-1-ketone and then fed into a tubular reactor under conditions of 400 to 600°C and 1 to 5 atm pressure. This method can reduce the consumption of catalysts and increase conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or sodium methoxide.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium azide or sodium methoxide in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of azido or methoxy derivatives.
Oxidation: Formation of 3,5-dimethyl-3’-iodobenzoic acid.
Reduction: Formation of 3,5-dimethyl-3’-iodobenzhydrol.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-3’-iodobenzophenone involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and other biomolecules. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylbenzophenone: Lacks the iodine atom, making it less reactive in halogen bonding.
3-Iodo-4,5-dimethylbenzophenone: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3,5-Dimethyl-4’-iodobenzophenone: Iodine atom at a different position, leading to different chemical properties.
Uniqueness
3,5-Dimethyl-3’-iodobenzophenone is unique due to the specific positioning of the iodine atom and methyl groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific halogen bonding interactions and steric effects .
Propiedades
IUPAC Name |
(3,5-dimethylphenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUCABXRIMAAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


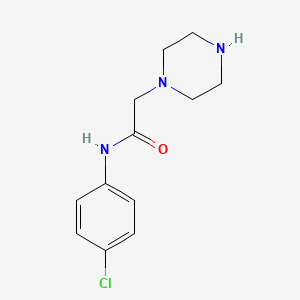

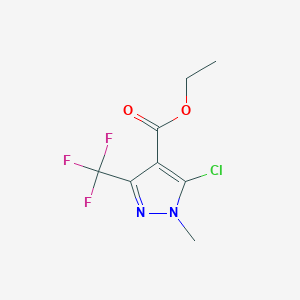
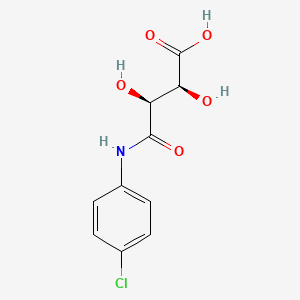
![4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B3024986.png)
![(5-Cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B3024988.png)


